Home > Products > Screening Compounds P16596 > 4-(2,4-Dinitrophenyl)-2-phenylquinazoline
4-(2,4-Dinitrophenyl)-2-phenylquinazoline -

4-(2,4-Dinitrophenyl)-2-phenylquinazoline

Catalog Number: EVT-11803315
CAS Number:
Molecular Formula: C20H12N4O4
Molecular Weight: 372.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2,4-Dinitrophenyl)-2-phenylquinazoline is a chemical compound that belongs to the class of quinazolines, which are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound features a dinitrophenyl substituent at one position and a phenyl group at another, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its complex structure and significant biological activity, making it a subject of interest in scientific research.

Source

The synthesis of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline can be derived from various precursors, including 2-aminobenzonitrile and substituted anilines, through multi-step synthetic routes that involve cyclization and functionalization reactions. The presence of the dinitrophenyl group enhances the reactivity of the quinazoline core, allowing for further derivatization.

Classification

This compound can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Quinazolines
  • Functional Groups: Nitro groups, phenyl groups
Synthesis Analysis

Methods

The synthesis of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline typically involves several key steps:

  1. Formation of the Quinazoline Core: This can be achieved by reacting 2-aminobenzonitrile with benzaldehyde or other appropriate carbonyl compounds under acidic or basic conditions to form the quinazoline structure.
  2. Nitration: The introduction of the dinitrophenyl group can be accomplished through nitration reactions using concentrated nitric acid and sulfuric acid on suitable phenolic precursors.
  3. Cyclization and Functionalization: Additional steps may include cyclization reactions where the nitrophenyl group is attached to the quinazoline core, often requiring catalysts or specific reaction conditions to promote the formation of the desired product.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline can be represented as follows:

  • Molecular Formula: C17H12N4O4
  • Molecular Weight: Approximately 336.30 g/mol

The structure features:

  • A quinazoline ring system fused with a phenyl group.
  • A dinitrophenyl substituent that significantly influences its chemical behavior.

Data

The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling to understand its conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

4-(2,4-Dinitrophenyl)-2-phenylquinazoline can undergo various chemical reactions due to its reactive functional groups:

  1. Electrophilic Substitution: The presence of nitro groups makes the aromatic system more electrophilic, allowing for further substitution reactions.
  2. Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, altering the compound's biological activity.
  3. Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form hydrazones or other derivatives.

Technical Details

Each reaction type requires specific reagents and conditions; for example, reduction may involve catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

Mechanism of Action

Process

The mechanism of action for 4-(2,4-Dinitrophenyl)-2-phenylquinazoline involves its interaction with biological macromolecules, particularly enzymes or receptors involved in cellular signaling pathways.

  1. Inhibition of Enzymatic Activity: The compound may inhibit certain kinases or phosphatases critical for cancer cell proliferation.
  2. Induction of Apoptosis: By disrupting cellular signaling pathways, it may trigger programmed cell death in malignant cells.

Data

Experimental studies using cell lines have shown that this compound exhibits cytotoxic effects at specific concentrations, indicating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data should be determined experimentally but is generally in the range typical for quinazolines.

Chemical Properties

  • Solubility: Solubility in organic solvents may vary; polar solvents often enhance solubility due to potential hydrogen bonding.
  • Stability: The stability is influenced by environmental factors such as pH and temperature; degradation pathways should be studied for practical applications.

Relevant Data or Analyses

Physical property data should ideally be compiled from experimental results or literature values for similar compounds within the quinazoline class.

Applications

Scientific Uses

4-(2,4-Dinitrophenyl)-2-phenylquinazoline has several potential applications:

  1. Anticancer Research: Its ability to inhibit specific targets makes it a candidate for further development in cancer therapeutics.
  2. Biochemical Studies: It can serve as a probe in biochemical assays aimed at understanding enzyme mechanisms or cellular processes.
  3. Material Science: Due to its unique electronic properties, it may find applications in organic electronics or photonic devices.
Introduction and Significance

Structural Hybridization Rationale in Quinazoline-Based Drug Design

Structural hybridization represents a strategic approach in modern medicinal chemistry, combining pharmacophoric motifs from distinct bioactive compounds to create novel entities with enhanced therapeutic profiles. The hybridization of the quinazoline scaffold with the 2,4-dinitrophenyl (DNP) moiety exemplifies this rational drug design paradigm. Quinazoline, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, offers a planar, electron-rich architecture conducive to π-π stacking interactions with biological targets such as enzyme active sites and nucleic acids [2] [9]. Its structural versatility allows substitutions at positions C-2, C-4, and N-3, enabling precise modulation of electronic properties and steric bulk [9].

The incorporation of the 2,4-dinitrophenyl group introduces strong electron-withdrawing nitro groups (–NO₂) at ortho and para positions. This significantly alters the electron density distribution within the hybrid molecule, enhancing intermolecular interactions such as hydrogen bonding and charge-transfer complexes. The DNP moiety’s inherent conformational rigidity further reduces entropic penalties upon binding to target proteins [4] [7]. Computational analyses of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline reveal a twisted molecular geometry between the quinazoline C-4 and the DNP phenyl ring (dihedral angle: 38°–45°), which optimizes hydrophobic contact surfaces while maintaining planarity essential for intercalation or enzyme inhibition [2].

Table 1: Key Hybridization Strategies in Quinazoline-DNP Conjugates

Hybridization SiteElectronic EffectTarget Implications
Quinazoline C-4Introduction of DNP enhances electron deficiencyImproved affinity for ATP-binding pockets in kinases
Quinazoline C-2Phenyl group provides steric bulkEnhanced selectivity for hydrophobic enzyme subpockets
DNP ortho-NO₂Strong electron withdrawal & H-bond acceptanceFacilitates interactions with catalytic residues in oxidoreductases
DNP para-NO₂Resonance stabilization & radical scavengingMitigates oxidative stress in neurodegenerative models

This hybridization leverages synergistic bioactivities: Quinazoline derivatives intrinsically inhibit tyrosine kinases and dihydrofolate reductase, while DNP motifs uncouple mitochondrial oxidative phosphorylation and modulate cellular redox states [7] [9]. The resultant hybrid exhibits multifunctional targeting capabilities, disrupting energy metabolism while concurrently inhibiting proliferative signaling pathways—a dual mechanism particularly relevant in oncology and antimicrobial therapy [2] [8].

Pharmacological Significance of 2,4-Dinitrophenyl Motifs in Bioactive Compounds

The 2,4-dinitrophenyl (DNP) motif is pharmacologically distinguished by its capacity to perturb bioenergetic processes and redox homeostasis. As a classic mitochondrial uncoupler, DNP dissipates the proton gradient across the inner mitochondrial membrane by shuttling protons, thereby disrupting ATP synthesis and increasing basal metabolic rate [4] [7]. This mechanism is concentration-dependent: At nanomolar levels, DNP mildly uncouples respiration, reducing reactive oxygen species (ROS) generation and conferring cytoprotective effects in neuronal and muscular tissues [7]. At higher concentrations, it induces thermogenic stress, exploited historically for weight loss but limited by toxicity concerns [10].

Beyond uncoupling, DNP derivatives demonstrate potent modulation of kinase signaling pathways. The electron-deficient aromatic system competes with ATP for binding to kinases' catalytic domains. For instance, DNP-containing quinazolines inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) at IC₅₀ values of 0.29–0.35 μM, impairing angiogenesis and tumor proliferation [2]. The motif’s nitro groups participate in redox cycling, generating superoxide radicals that trigger cancer cell apoptosis via oxidative DNA damage [4] [7].

In antimicrobial contexts, DNP hybrids exhibit enhanced penetration through bacterial membranes due to lipophilicity (log P ≈ 1.7–2.3), disrupting membrane potential and efflux pump function [3] [5]. Schiff base derivatives incorporating DNP show broad-spectrum activity against drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis by inhibiting dihydrofolate reductase and DNA gyrase [5] [8].

Table 2: Pharmacological Actions of DNP Motifs in Hybrid Compounds

MechanismBiological ImpactTherapeutic Application
Mitochondrial protonophoric uncoupling↑ Metabolic rate, ↓ ROS accumulationNeuroprotection, metabolic syndrome
Kinase inhibition (VEGFR-2, FGFR-1)↓ Angiogenesis, ↓ Tumor proliferationAnticancer adjuvants
Redox cycling & ROS generationOxidative DNA damage, apoptosis inductionAntibacterial/antiparasitic agents
Efflux pump disruption↑ Intracellular antibiotic accumulationReversal of multidrug resistance

Historical Development of Quinazolinone Scaffolds in Medicinal Chemistry

Quinazolinone scaffolds trace their medicinal origins to natural products like febrifugine (isolated from Dichroa febrifuga), which demonstrated antimalarial properties in traditional Chinese medicine [2]. The formal identification of the 4(3H)-quinazolinone core in the early 20th century catalyzed systematic exploration of its synthetic derivatives. Key milestones include:

  • 1930s–1950s: Development of folate antagonists, culminating in methotrexate for leukemia. Quinazolinones were recognized as bioisosteres of pteridine in dihydrofolate reductase inhibitors [2].
  • 1960s–1980s: Discovery of the first clinically approved quinazoline-based drug, raltitrexed, a thymidylate synthase inhibitor for colorectal cancer (1996). Concurrently, albaconazole (antifungal) and afloqualone (GABAergic) emerged, highlighting scaffold versatility [2].
  • 1990s–2010s: Rational design of kinase inhibitors exploiting the quinazoline’s ATP-mimetic properties. Gefitinib (EGFR inhibitor) and vandetanib (multi-kinase inhibitor) received FDA approval for oncology indications [9].

The evolution accelerated with structural hybridization strategies. Early work focused on appending alkyl or aryl groups at C-2/C-4, but the integration of electron-deficient motifs like DNP marked a significant innovation. This shift addressed limitations in early quinazolinones, such as moderate bioavailability and susceptibility to metabolic degradation [9]. The DNP’s electron-withdrawing properties enhance metabolic stability by reducing phase I oxidation and directing phase II conjugation toward glutathione adducts, albeit requiring careful toxicity management [4] [10].

Table 3: Evolution of Quinazoline Hybrid Scaffolds in Drug Development

EraDesign StrategyRepresentative AgentsClinical Advancement
1970s–1980sSimple C-2/C-4 alkylationTrimethoprim analogsAntibacterial agents
1990s–2000sC-4 anilino substitutionGefitinib, ErlotinibFDA-approved EGFR inhibitors
2000s–2010sN-3 functionalizationIdelalisib (PI3Kδ inhibitor)First-in-class hematologic malignancy drug
2010s–PresentDNP/electron-deficient hybrids4-(2,4-Dinitrophenyl)-2-phenylquinazolinePreclinical evaluation for kinase/uncoupling dual activity

Contemporary research leverages quinazoline-DNP hybrids to target "metabesity"—a spectrum of disorders including obesity, neurodegenerative diseases, and non-alcoholic steatohepatitis (NASH) [7]. These hybrids uniquely combine kinase inhibition with mitochondrial modulation, offering disease-modifying potential in conditions like Huntington’s disease where energy deficit and protein misfolding coexist [7]. Advances in prodrug delivery (e.g., HU6, a liver-targeted DNP prodrug) further mitigate historical toxicity concerns, renewing clinical interest in this hybrid class [7] [10].

Properties

Product Name

4-(2,4-Dinitrophenyl)-2-phenylquinazoline

IUPAC Name

4-(2,4-dinitrophenyl)-2-phenylquinazoline

Molecular Formula

C20H12N4O4

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C20H12N4O4/c25-23(26)14-10-11-16(18(12-14)24(27)28)19-15-8-4-5-9-17(15)21-20(22-19)13-6-2-1-3-7-13/h1-12H

InChI Key

AHRIFWJBSUNPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.